2-(4-Chloro-2-fluorophenyl)pyrrole
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Overview
Description
2-(4-Chloro-2-fluorophenyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Another method involves the use of platinum and carbon catalysts in a high-pressure autoclave. The reaction typically involves the addition of acetonitrile and glacial acetic acid, followed by hydrogenation at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives .
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
- 2-(4-Bromophenyl)pyrrole
Uniqueness
2-(4-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H |
InChI Key |
POIKWXUGACAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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